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Abstract

Oleandrin is a potent cardiac glycoside isolated from the Nerium oleander plant.[1]
Traditionally known for its cardiotonic and toxic properties, recent research has unveiled a
broader pharmacological profile, including significant anticancer, antiviral, and neuroprotective
activities.[2][3][4] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase
pump, a ubiquitous transmembrane protein essential for cellular ion homeostasis.[1][5] This
inhibition triggers a cascade of downstream signaling events, modulating pathways critical in
various pathologies. However, oleandrin's narrow therapeutic window and considerable
toxicity present significant challenges for its clinical development.[6][7] This document provides
a comprehensive technical overview of the pharmacological properties of oleandrin,
summarizing quantitative data, detailing key experimental protocols, and visualizing its
mechanisms and workflows to support further research and development.

Mechanism of Action
Primary Target: Na+/K+-ATPase Inhibition

Oleandrin's principal molecular target is the Na+/K+-ATPase enzyme, also known as the
sodium-potassium pump.[1] As a cardiac glycoside, it binds to the pump, causing its inhibition
and disrupting the electrochemical gradient across the cell membrane.[1] This leads to an
increase in intracellular sodium (Na+) concentration. The elevated intracellular Na+ alters the
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function of the Na+/Ca2+ exchanger, which begins to operate in reverse, reducing the
extrusion of calcium (Ca2+) and leading to an accumulation of intracellular Ca2+.[5] In

cardiomyocytes, this increased Ca2+ concentration enhances the force of contraction, which is
the basis for its cardiotonic effect.[5][8]
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Caption: Core mechanism of oleandrin's cardiotonic effect via Na+/K+-ATPase inhibition.

Modulation of Cellular Signaling Pathways

Beyond its direct impact on ion pumps, oleandrin's effects are mediated by the modulation of
multiple intracellular signaling pathways crucial for cell survival, proliferation, and inflammation.
This activity is central to its potential as an anticancer agent.
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NF-kB, AP-1, and c-Jun NH2-terminal kinase: Oleandrin has been shown to suppress the
activation of the transcription factors NF-kB (nuclear factor kappa-light-chain-enhancer of
activated B cells) and AP-1 (activator protein-1), which are key regulators of inflammation,
immunity, and cell survival.[5][9] This suppression provides a molecular basis for its anti-
inflammatory and apoptosis-inducing effects in cancer cells.[9]

PISK/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation,
and survival. An extract of N. oleander, PBI-05204, for which oleandrin is the principal active
component, has been shown to inhibit pancreatic tumor proliferation by downregulating the
PI3K/Akt and mTOR pathways.[10][11]

STAT-3 Pathway: In breast cancer cells, oleandrin has been found to reduce the levels of
phosphorylated STAT-3, a key protein involved in tumor invasion and metastasis.[12]

Endoplasmic Reticulum (ER) Stress: In breast cancer models, oleandrin induces
immunogenic cell death (ICD) by triggering ER stress, primarily through the
PERK/elF20/ATF4/CHOP pathway.[11]
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Caption: Overview of key anticancer signaling pathways modulated by oleandrin.

Pharmacokinetics (ADME)

Oleandrin is a highly lipid-soluble molecule, which significantly influences its absorption,
distribution, metabolism, and excretion (ADME) profile.[6][13] Pharmacokinetic data are
primarily derived from animal studies.

Absorption and Distribution
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Following oral administration in mice, oleandrin is absorbed rapidly, with peak plasma
concentrations (Cmax) reached in approximately 20 minutes.[14][15] However, its oral
bioavailability is relatively low, estimated at around 30% in mice.[14][15] In rats, the oral
bioavailability was even lower at 7.0%.[16] Oleandrin's lipophilicity allows it to distribute into
various tissues, including the heart, liver, and kidneys.[1][15] Notably, it can cross the blood-
brain barrier, a property relevant to its observed neuroprotective effects.[14][15][17]

Metabolism and Excretion

Oleandrin is metabolized in the liver, with a primary metabolite being its aglycone,
oleandrigenin.[15] The main route of excretion is via the biliary tract into the feces, which
accounts for approximately 66% of an injected dose in mice.[1][15][18] A smaller portion is
excreted in the urine.[1][15][18] The elimination half-life after oral administration in mice is
approximately 2.3 hours.[14][15][18] The significant biliary excretion suggests the possibility of
enterohepatic circulation.[6][13]
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Caption: Pharmacokinetic pathway (ADME) of oleandrin following oral administration.

Table 1: Pharmacokinetic Parameters of Oleandrin
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Parameter Species Dose & Route Value Reference
Tmax (Time to )
Mouse 80 pg/kg (p.o.) 20 min [15]
Cmax)
Cmax (Max 10.33+1.83
) Rat 5 mg/kg (p.o.) [16]
Concentration) ng/mL
T2 (Elimination ]
) Mouse 40 pg/kg (i.v.) 04+£0.1h [15]
Half-life)
Mouse 80 pg/kg (p.o.) 23+£05h [15]
Rat 1 mg/kg (i.v.) 1.83+0.21h [16]
Rat 5 mg/kg (p.o.) 3.52+£0.77h [16]
AUCo- (Area _ 246+11.1
Mouse 40 pg/kg (i.v.) [14][15]
Under Curve) ng-h/mL
14.4+4.3
Mouse 80 pg/kg (p.o.) [14][15]
ng-h/mL
F (Oral
] o Mouse - ~30% [14][15]
Bioavailability)
Rat - 7.0% [16]

Pharmacological Activities
Anticancer Activity

Oleandrin exhibits potent cytotoxic effects across a wide range of human cancer cell lines,
including breast, lung, pancreatic, prostate, and glioma.[10][11][19] Its anticancer mechanisms
are multifaceted, involving the induction of apoptosis, cell cycle arrest, autophagy, and
inhibition of tumor cell invasion.[5][18][19][20] A botanical drug containing oleandrin, PBI-
05204, has undergone Phase | clinical trials for patients with solid tumors.[11][21]

Table 2: In Vitro Anticancer Activity of Oleandrin
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Quantitative

Cancer Type Cell Line Effect Reference
Data (ICso)
Inhibition of
Breast Cancer MDA-MB-231 ) - [12]
Invasion
Induction of
MCF7, MDA-MB- ]
Breast Cancer 231 Immunogenic - [11]
Cell Death
Induction of Cell Significant at
Lung Cancer A549 [22]
Death 0.02 pg/mL
Induction of
Prostate Cancer PC-3 ) - [5]
Apoptosis
_ _ Antiproliferative,
Glioma Multiple - [23]

Proapoptotic

Antiviral Activity

Oleandrin has demonstrated significant antiviral activity, particularly against enveloped viruses.
[24][25] Notably, it shows potent prophylactic and therapeutic efficacy against SARS-CoV-2 in
vitro.[26][27][28] It has also been reported to have activity against HIV.[2][24][25] The proposed
mechanism may involve inhibiting the production of infectious progeny virus particles.[24][25]

Table 3: In Vitro Antiviral Activity of Oleandrin against
SARS-CoV-2
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Treatment Concentration  Effect Cell Line Reference
800-fold
Prophylactic 0.05 pg/mL reduction in virus  Vero [26][27][28]
production
>3000-fold
0.1 pg/mL reduction in virus  Vero [26][27][28]
production
) 78-fold reduction
Therapeutic 0.05 pg/mL o Vero [26][28]
in viral titer
>100-fold
0.1 pg/mL reduction in viral Vero [26][28]
titer
Virus output at
ECso 11.98 ng/mL 24h post- Vero [26][27][28]
infection
Virus output at
7.07 ng/mL 48h post- Vero [26][27][28]
infection

Neuroprotective Activity

Oleandrin and the extract PBI-05204 exhibit neuroprotective properties in models of ischemic

stroke (oxygen and glucose deprivation).[17][21] This neuroprotection appears to be mediated

by Brain-Derived Neurotrophic Factor (BDNF), as oleandrin treatment upregulates BDNF at

both the protein and transcriptional levels.[29][30] The ability of oleandrin to cross the blood-

brain barrier is critical for this activity.[21]

Toxicology

Oleandrin is notoriously toxic, with a very narrow therapeutic index.[1][7] Accidental ingestion

of Nerium oleander plant material can be fatal to both humans and animals.[1][14]

© 2025 BenchChem. All rights reserved.

9/16

Tech Support


https://ohiostate.elsevierpure.com/en/publications/antiviral-activity-of-oleandrin-and-a-defined-extract-of-nerium-o/
https://www.researchgate.net/publication/349836865_Antiviral_activity_of_oleandrin_and_a_defined_extract_of_Nerium_oleander_against_SARS-CoV-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC7373128/
https://ohiostate.elsevierpure.com/en/publications/antiviral-activity-of-oleandrin-and-a-defined-extract-of-nerium-o/
https://www.researchgate.net/publication/349836865_Antiviral_activity_of_oleandrin_and_a_defined_extract_of_Nerium_oleander_against_SARS-CoV-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC7373128/
https://ohiostate.elsevierpure.com/en/publications/antiviral-activity-of-oleandrin-and-a-defined-extract-of-nerium-o/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7373128/
https://ohiostate.elsevierpure.com/en/publications/antiviral-activity-of-oleandrin-and-a-defined-extract-of-nerium-o/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7373128/
https://ohiostate.elsevierpure.com/en/publications/antiviral-activity-of-oleandrin-and-a-defined-extract-of-nerium-o/
https://www.researchgate.net/publication/349836865_Antiviral_activity_of_oleandrin_and_a_defined_extract_of_Nerium_oleander_against_SARS-CoV-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC7373128/
https://ohiostate.elsevierpure.com/en/publications/antiviral-activity-of-oleandrin-and-a-defined-extract-of-nerium-o/
https://www.researchgate.net/publication/349836865_Antiviral_activity_of_oleandrin_and_a_defined_extract_of_Nerium_oleander_against_SARS-CoV-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC7373128/
https://www.benchchem.com/product/b7782915?utm_src=pdf-body
https://www.researchgate.net/publication/51676761_In_vitro_and_in_vivo_neuroprotective_activity_of_the_cardiac_glycoside_oleandrin_from_Nerium_oleander_in_brain_slice-based_stroke_models
https://pubmed.ncbi.nlm.nih.gov/21950737/
https://www.benchchem.com/product/b7782915?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.1080/00207454.2019.1698567
https://pubmed.ncbi.nlm.nih.gov/24431454/
https://www.benchchem.com/product/b7782915?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21950737/
https://www.benchchem.com/product/b7782915?utm_src=pdf-body
https://en.wikipedia.org/wiki/Oleandrin
https://pubmed.ncbi.nlm.nih.gov/35273501/
https://en.wikipedia.org/wiki/Oleandrin
https://flipper.diff.org/app/items/info/7017
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7782915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Mechanism of Toxicity: The toxic effects are a direct extension of its primary mechanism of
action—inhibition of Na+/K+-ATPase. Over-inhibition leads to severe cardiac arrhythmias,
hyperkalemia (high blood potassium), and neurological disturbances.[3][10]

e Symptoms: Poisoning symptoms include nausea, vomiting, bloody diarrhea, colic, lethargy,
cardiac arrhythmias, and potentially coma and death.[1][10][14]

o Treatment: Management of oleandrin poisoning is similar to that for digoxin toxicity and
includes supportive care, correction of electrolyte imbalances, and the administration of
digoxin-specific Fab antibody fragments (e.g., Digibind), which can neutralize the glycoside.
[14]

Table 4: Toxicological Data of Oleandrin

Parameter Species Value Reference
Lethal Dose (LD) Animals (estimated) ~0.5 mg/kg [1][14]
Toxic Blood )

) Human (estimated) 1-2ng/mL [3]
Concentration
Fatal Blood )

) Human (estimated) ~20 ng/mL [11[3]
Concentration
Lethal Ingestion Child One oleander leaf [1]

Experimental Protocols
Protocol: In Vitro Antiviral Assay for SARS-CoV-2

This protocol is based on the methodology described in studies evaluating oleandrin's efficacy
against SARS-CoV-2.[26][28]

o Cell Culture: Vero E6 cells are seeded in 24-well plates and grown to 90-95% confluency.

e Prophylactic Treatment: Cells are pre-treated with varying concentrations of oleandrin (e.g.,
0.05 pg/mL, 0.1 pg/mL) or a vehicle control for 2 hours prior to infection.

e [nfection: The culture medium is removed, and cells are infected with SARS-CoV-2 at a
specified multiplicity of infection (MOI).

© 2025 BenchChem. All rights reserved. 10/16 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8902680/
https://www.mskcc.org/cancer-care/integrative-medicine/herbs/oleandrin
https://en.wikipedia.org/wiki/Oleandrin
https://www.mskcc.org/cancer-care/integrative-medicine/herbs/oleandrin
https://flipper.diff.org/app/items/info/7017
https://www.benchchem.com/product/b7782915?utm_src=pdf-body
https://flipper.diff.org/app/items/info/7017
https://www.benchchem.com/product/b7782915?utm_src=pdf-body
https://en.wikipedia.org/wiki/Oleandrin
https://flipper.diff.org/app/items/info/7017
https://pmc.ncbi.nlm.nih.gov/articles/PMC8902680/
https://en.wikipedia.org/wiki/Oleandrin
https://pmc.ncbi.nlm.nih.gov/articles/PMC8902680/
https://en.wikipedia.org/wiki/Oleandrin
https://www.benchchem.com/product/b7782915?utm_src=pdf-body
https://ohiostate.elsevierpure.com/en/publications/antiviral-activity-of-oleandrin-and-a-defined-extract-of-nerium-o/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7373128/
https://www.benchchem.com/product/b7782915?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7782915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Therapeutic Treatment: For therapeutic evaluation, oleandrin is added to the culture
medium at various time points after viral infection (e.g., up to 24 hours post-infection).

Incubation: Infected cells are incubated for 24 to 48 hours.

Quantification of Viral Titer: The supernatant is collected, and the amount of infectious virus
is quantified using a plaque assay or TCIDso (50% Tissue Culture Infectious Dose) assay on
fresh Vero cell monolayers.

Data Analysis: Viral titers from treated groups are compared to the vehicle control to
calculate the fold reduction in virus production and determine the ECso value.

1. Seed Vero E6 Cells in 24-well plates

2. Pre-treat cells with Oleandrin
(Prophylactic Assay)

3. Infect cells with SARS-CoV-2

4. Add Oleandrin post-infection
(Therapeutic Assay)

5. Incubate for 24-48 hours

6. Collect supernatant

7. Quantify viral titer via Plaque Assay

8. Calculate Fold Reduction and EC50
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Caption: Experimental workflow for the in vitro evaluation of oleandrin's antiviral activity.

Protocol: Pharmacokinetic Study in Rodents

This protocol is a generalized methodology based on studies conducted in mice and rats.[15]
[16]

Animal Model: Male BALB/c mice or Sprague-Dawley rats are used.
Administration:

o Intravenous (i.v.): Oleandrin is dissolved in a suitable vehicle (e.g., DMSO, saline) and
administered via tail vein injection at a specific dose (e.g., 40 pg/kg).

o Oral (p.0.): Oleandrin is administered by oral gavage at a specific dose (e.g., 80 ug/kg).

Sample Collection: Blood samples are collected via retro-orbital or tail bleed into heparinized
tubes at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h) post-administration.

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored
at -80°C until analysis.

Sample Analysis: Oleandrin concentrations in plasma are quantified using a validated Liquid
Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[3][31][32]

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental
pharmacokinetic software to determine key parameters like Cmax, Tmax, T%2, and AUC.
Bioavailability (F) is calculated as (AUC_oral / AUC _iv) * (Dose_iv / Dose_oral).

Protocol: Analytical Detection by LC-MS/MS

This method is the standard for quantifying oleandrin in complex biological matrices.[3][16][31]
[32]

Sample Preparation:
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o Liquid-Liquid Extraction (LLE): For plasma or urine, samples are extracted with an organic
solvent like methylene chloride or ethyl acetate.[31][33]

o Solid-Phase Extraction (SPE): For tissue homogenates, an initial solvent extraction (e.g.,
acetonitrile) is followed by a clean-up step using an SPE column (e.g., Florisil) to remove
interfering substances.[31]

o Chromatography: The extracted sample is injected into an Ultra-High-Performance Liquid
Chromatography (UHPLC) system equipped with a C18 column. A gradient elution with a
mobile phase of acetonitrile and water (often containing formic acid or ammonium acetate) is
used to separate oleandrin from other components.[16]

e Mass Spectrometry: The column eluent is introduced into a tandem mass spectrometer
(MS/MS) using an electrospray ionization (ESI) source in positive ion mode.

o Quantification: Detection is performed in Multiple Reaction Monitoring (MRM) mode, which
provides high selectivity and sensitivity. Specific precursor-to-product ion transitions (e.g.,
m/z 577 — 145 for oleandrin) are monitored for quantification.[16] The method is validated
for linearity, accuracy, precision, and recovery.

Conclusion and Future Directions

Oleandrin is a pharmacologically versatile natural product with a well-defined primary
mechanism of action and a diverse range of biological activities. Its potent anticancer and
antiviral properties, in particular, warrant further investigation. The main impediment to its
clinical translation is its significant cardiotoxicity.

Future research should focus on:

o Structure-Activity Relationship (SAR) Studies: To develop analogues with an improved
therapeutic index, separating the desired anticancer/antiviral effects from the cardiotoxic
effects.

e Advanced Drug Delivery Systems: Encapsulating oleandrin in targeted nanoparticles could
enhance its delivery to tumor sites or infected cells, thereby reducing systemic exposure and
toxicity.
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» Combination Therapies: Exploring the synergistic effects of oleandrin with existing
chemotherapeutic or antiviral agents may allow for lower, less toxic doses to be used.

o Further Elucidation of Signaling Pathways: A deeper understanding of how oleandrin
modulates complex pathways like autophagy and immunogenic cell death could reveal new
therapeutic applications.

By addressing these challenges, the therapeutic potential of this potent cardiac glycoside may
one day be safely harnessed for the treatment of cancer, viral infections, and
neurodegenerative diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide on the Pharmacological
Properties of Oleandrin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7782915#pharmacological-properties-of-oleandrin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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